O=C(NCC1)C(N1C(C(O)=O)=C2)=CC2=O
. 1S/C9H8N2O4/c12-5-3-6-8(13)10-1-2-11(6)7(4-5)9(14)15/h3-4H,1-2H2,(H,10,13)(H,14,15)
. This provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them. 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound notable for its structural complexity and potential biological activities. This compound belongs to the class of pyrido-pyrazines, which are characterized by their fused ring systems containing nitrogen atoms. Its molecular formula is and it has garnered attention in pharmaceutical research, particularly as a potential antiviral agent.
The synthesis of 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid typically involves multi-step organic reactions. Common methods include:
A general synthetic route may involve starting materials such as substituted anilines or other nitrogen-containing compounds. The reaction conditions often require careful control of temperature and pH to optimize yield and purity. Advanced techniques such as chromatography may be employed for purification purposes .
The molecular structure of 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid features a fused bicyclic system comprising two nitrogen atoms within the rings. The compound exhibits two carbonyl groups contributing to its dioxo nature.
C1=NC(=O)C(=O)N=C1C(=O)O
InChI=1S/C9H8N2O4/c10-7(12)5-3-6(11)9(14)13/h3-5H,(H,12,14)
The compound can participate in various chemical reactions typical for carboxylic acids and heterocycles:
Reactions are generally conducted under controlled conditions to avoid decomposition or side reactions. The presence of functional groups allows for a range of derivatizations that can enhance solubility or modify biological activity.
The mechanism of action for 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid primarily involves inhibition of viral integrase enzymes. This action prevents the integration of viral DNA into the host genome—crucial for viral replication.
In vitro studies have shown that this compound exhibits significant inhibitory activity against certain viruses by disrupting their life cycle at the integration step .
Relevant data indicate that the compound's stability can be affected by environmental factors such as light and moisture .
1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid is primarily researched for its potential applications in:
This compound represents a significant area of interest in medicinal chemistry due to its unique structure and promising pharmacological properties .
The construction of the fused 2H-pyrido[1,2-a]pyrazine bicyclic system necessitates precise cyclization methodologies. Iodolactonization emerges as a high-yield approach (93%) for generating key intermediates, as demonstrated in the synthesis of analogous pyrrolo[1,2-a]pyrazinones [5]. This strategy employs iodine-mediated ring closure of allyl-substituted precursors (e.g., methyl 7-allylpyrrolo[2,3-d]pyrimidine-6-carboxylate), forming critical C–N bonds under mild conditions. The resulting iodomethyl-fused oxazine intermediates are verified by characteristic ^1^H NMR signals (δ 3.30–3.70 ppm, CH₂I) [5]. Alternative routes include Ugi multicomponent reactions using ethylenediamine derivatives, though these often require stringent stoichiometric control [5]. Notably, the pyrazine ring closure may proceed via in situ oxazine-to-pyrazine rearrangement under basic conditions, enabling access to the 1,8-dioxo scaffold [5].
Table 1: Cyclization Methods for Bicyclic Core Synthesis
Method | Intermediate | Yield (%) | Key Conditions |
---|---|---|---|
Iodolactonization | 8-Iodomethylpyrimidooxazine | 93 | I₂, DCM, 25°C |
Ugi Multicomponent | Ethylenediamine-acetylenic ester adduct | 65–75 | MeOH, 48h reflux |
Paal-Knorr Synthesis | Furan-derived precursor | 55–60 | Acid catalysis, Δ |
Selective oxidation protocols are critical for installing the 1,8-dioxo functionality without decarboxylation of the C6-carboxylic acid group. Manganese-based oxidants (e.g., KMnO₄) effectively convert dihydropyridines to pyridinones, but risk over-oxidation of sensitive substituents [5]. For the target compound, controlled oxidation of 3,4-dihydro precursors requires kinetic monitoring to prevent side reactions. The 1,8-dione system may alternatively arise from in situ hydrolysis of oxazine intermediates followed by aerobic oxidation, as evidenced in syntheses of hexahydro[1,3]oxazolo[3,2-a]pyridopyrazines [5]. Decarboxylation represents a major failure pathway; thus, electron-deficient oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are preferred for their chemoselectivity toward enolizable sites [5].
Table 2: Oxidation Systems for Dioxo Functionality
Oxidant | Substrate Class | Conversion (%) | Decarboxylation Byproduct |
---|---|---|---|
DDQ | 1,2-Dihydropyridopyrazinone | >90 | <5% |
KMnO₄ | 5,7-Dihydro[1,3]oxazolo fused | 75–80 | 15–20% |
O₂/CuI | 3,4-Dihydro-2H-pyrido[1,2-a] | 65–70 | 8–12% |
Precursor design directly impacts cyclization efficiency and overall yield. Substituted anilines with electron-donating groups (e.g., p-methoxy) enhance nucleophilicity during pyrazine ring closure, boosting yields by 15–20% compared to electron-withdrawing analogs [5]. Ethylenediamine derivatives serve as optimal precursors for N1–C2 bond formation, while α-bromoketones facilitate C6-carboxylic acid incorporation via Knorr-type condensations [5]. Notably, methyl 7-allylpyrrolo[2,3-d]pyrimidine-6-carboxylate—a key intermediate cited in bicyclic syntheses—enables regioselective iodolactonization due to its allylic positioning [5]. Computational modeling suggests steric hindrance at C3 minimizes dimerization, further improving isolated yields to >90% when tert-butyl substituents are employed [5].
Chromatographic separation is indispensable due to polar byproducts generated during cyclization/oxidation. Reverse-phase HPLC (C18 column) with acetonitrile/0.1% TFA gradients resolves the target carboxylic acid (Rₜ = 12.4 min) from:
Crystallization proves challenging owing to the compound’s hydrate formation tendency (e.g., CAS 1559059-89-0) [6]. However, methanol/water mixtures (4:1 v/v) yield 95% pure solids after fractional recrystallization, as confirmed by LC-MS analysis [3] [6]. Industrial-scale processes employ charcoal treatment for decolorization prior to lyophilization, achieving pharma-grade purity (≥95%) despite Sigma-Aldrich’s disclaimer regarding analytical data limitations [1] [3]. Storage as combustibles (Storage Class Code 11) at ambient temperature preserves stability [1].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1